molecular formula C10H10N4O2 B14260603 Benzaldehyde, 2-methoxy-5-(5-methyl-1H-tetrazol-1-yl)- CAS No. 168267-03-6

Benzaldehyde, 2-methoxy-5-(5-methyl-1H-tetrazol-1-yl)-

Cat. No.: B14260603
CAS No.: 168267-03-6
M. Wt: 218.21 g/mol
InChI Key: LGWHVLLTRCDFDK-UHFFFAOYSA-N
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Description

Benzaldehyde, 2-methoxy-5-(5-methyl-1H-tetrazol-1-yl)- is an organic compound with the molecular formula C10H10N4O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a methoxy group and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 2-methoxy-5-(5-methyl-1H-tetrazol-1-yl)- typically involves the reaction of 2-methoxybenzaldehyde with 5-methyl-1H-tetrazole under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 2-methoxy-5-(5-methyl-1H-tetrazol-1-yl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzaldehyde, 2-methoxy-5-(5-methyl-1H-tetrazol-1-yl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-methoxy-5-(5-methyl-1H-tetrazol-1-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde, 2-methoxy-: A simpler derivative with only a methoxy group substitution.

    Benzaldehyde, 2-hydroxy-5-methoxy-: Contains both hydroxy and methoxy groups on the benzene ring.

    5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde: Contains a pyrazole ring instead of a tetrazole ring.

Uniqueness

Benzaldehyde, 2-methoxy-5-(5-methyl-1H-tetrazol-1-yl)- is unique due to the presence of both a methoxy group and a tetrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

168267-03-6

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

2-methoxy-5-(5-methyltetrazol-1-yl)benzaldehyde

InChI

InChI=1S/C10H10N4O2/c1-7-11-12-13-14(7)9-3-4-10(16-2)8(5-9)6-15/h3-6H,1-2H3

InChI Key

LGWHVLLTRCDFDK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC(=C(C=C2)OC)C=O

Origin of Product

United States

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